molecular formula C12H17ClO B7997117 1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol

1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol

Cat. No.: B7997117
M. Wt: 212.71 g/mol
InChI Key: COJNQAWRWIJFLG-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a tertiary alcohol group

Preparation Methods

The synthesis of 1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol typically involves the reaction of 4-chloro-3-ethylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-methyl-2-propanol: Lacks the ethyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(4-Bromo-3-ethylphenyl)-2-methyl-2-propanol: The bromo substituent can lead to different reactivity patterns compared to the chloro group.

    1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol: The presence of a methyl group instead of an ethyl group can influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chloro-3-ethylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-4-10-7-9(5-6-11(10)13)8-12(2,3)14/h5-7,14H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJNQAWRWIJFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)CC(C)(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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